molecular formula C9H10O3 B1581664 3-Methylmandelic acid CAS No. 65148-70-1

3-Methylmandelic acid

Cat. No.: B1581664
CAS No.: 65148-70-1
M. Wt: 166.17 g/mol
InChI Key: ASTGXUHKUFFOQX-UHFFFAOYSA-N
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Description

3-Methylmandelic acid: is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of mandelic acid, featuring a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a white crystalline solid that is soluble in water and polar organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylmandelic acid can be synthesized through several methods. One common approach involves the benzilic acid rearrangement of 3-methylbenzoin. This reaction typically requires the presence of a strong base, such as potassium hydroxide, and proceeds through the formation of a carbanion intermediate. The reaction conditions often include heating the reaction mixture to facilitate the rearrangement process .

Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of 3-methylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylmandelic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-methylbenzoylformic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 3-methylmandelamide when treated with reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Methylmandelic acid has several scientific research applications:

Comparison with Similar Compounds

    Mandelic acid: The parent compound, differing by the absence of the methyl group.

    Phenylglycolic acid: Similar structure but lacks the hydroxyl group on the alpha carbon.

    Vanillylmandelic acid: Contains additional methoxy and hydroxyl groups on the benzene ring.

Uniqueness: 3-Methylmandelic acid is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .

Properties

IUPAC Name

2-hydroxy-2-(3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTGXUHKUFFOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298863
Record name 3-Methylmandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65148-70-1
Record name 65148-70-1
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Record name 3-Methylmandelic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65148-70-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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